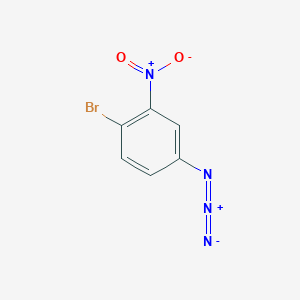
4-Azido-1-bromo-2-nitrobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Azido-1-bromo-2-nitrobenzene is an aromatic compound characterized by the presence of azido, bromo, and nitro functional groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 4-Azido-1-bromo-2-nitrobenzene typically involves a multi-step process starting from benzene. The general synthetic route includes:
Nitration: Benzene is first nitrated using a mixture of concentrated nitric acid and sulfuric acid to form nitrobenzene.
Bromination: Nitrobenzene undergoes bromination in the presence of a brominating agent such as bromine (Br₂) and a catalyst like iron(III) bromide (FeBr₃) to yield 1-bromo-2-nitrobenzene.
Azidation: The final step involves the substitution of a hydrogen atom with an azido group (N₃) using sodium azide (NaN₃) under appropriate conditions
Analyse Chemischer Reaktionen
4-Azido-1-bromo-2-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other substituted products.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C).
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group
Wissenschaftliche Forschungsanwendungen
4-Azido-1-bromo-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The azido group can be utilized in bioorthogonal chemistry for labeling and tracking biomolecules.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 4-Azido-1-bromo-2-nitrobenzene involves its reactivity due to the presence of the azido, bromo, and nitro groups. The azido group can undergo click chemistry reactions, forming stable triazole rings. The nitro group can participate in redox reactions, while the bromo group can be involved in substitution reactions. These functional groups make the compound versatile for various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Azido-1-bromo-2-nitrobenzene include:
- 4-Azido-1-fluoro-2-nitrobenzene
- 4-Azido-1-chloro-2-nitrobenzene
- 4-Azido-1-iodo-2-nitrobenzene
Compared to these compounds, this compound is unique due to the specific reactivity imparted by the bromo group, which can influence the compound’s behavior in substitution and other reactions .
Eigenschaften
Molekularformel |
C6H3BrN4O2 |
|---|---|
Molekulargewicht |
243.02 g/mol |
IUPAC-Name |
4-azido-1-bromo-2-nitrobenzene |
InChI |
InChI=1S/C6H3BrN4O2/c7-5-2-1-4(9-10-8)3-6(5)11(12)13/h1-3H |
InChI-Schlüssel |
IWIHHBYGDHHMJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N=[N+]=[N-])[N+](=O)[O-])Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















